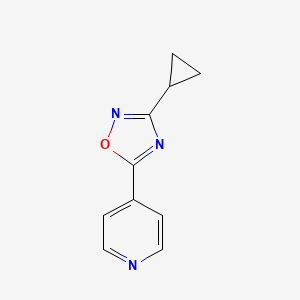

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring at the 4-position The cyclopropyl group attached to the oxadiazole ring adds to its structural uniqueness

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts such as zinc chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Cyclopropanone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated pyridine derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Case Study:

A study synthesized several derivatives of oxadiazoles and evaluated their antimicrobial activity using the disc diffusion method. Among the compounds tested, those containing the 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine structure displayed promising results .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | Effective against S. aureus | Moderate against C. albicans |

| Other derivatives | Varies | Varies |

Anti-inflammatory Agents

Research indicates that oxadiazole derivatives can serve as selective cyclooxygenase inhibitors, which are crucial in developing new anti-inflammatory drugs. The modification of existing structures to include oxadiazole moieties has been shown to enhance their therapeutic profiles .

Case Study:

A recent synthesis of pyrrolo[3,4-d]pyridazinone-based oxadiazoles demonstrated that these compounds could inhibit cyclooxygenase activity effectively while minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Medicinal Chemistry

The unique structural characteristics of this compound make it a candidate for further exploration in drug design. Its ability to interact with biological targets suggests potential applications in treating various diseases.

Case Study:

In a study focusing on the synthesis and biological evaluation of new oxadiazole derivatives, compounds were screened for their cytotoxicity and interaction with blood proteins. The results indicated that modifications at the pyridine position could significantly influence biological activity .

Mécanisme D'action

The mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine in biological systems involves its interaction with various molecular targets. The oxadiazole ring can act as a bioisostere for amides, allowing it to inhibit enzymes like protein kinases and proteases.

Comparaison Avec Des Composés Similaires

- Pyridine, 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-

- Pyridine, 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-

- Pyridine, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-

Uniqueness: 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the specific positioning of the cyclopropyl group on the oxadiazole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Activité Biologique

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H9N3O

- Molecular Weight : 187.20 g/mol

- CAS Number : 329774723

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Similar derivatives have shown inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies on oxadiazole derivatives have demonstrated their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and treatment .

- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapeutics. The mechanism often involves the activation of caspases and modulation of mitochondrial pathways .

- Antimicrobial Activity : Certain oxadiazole compounds exhibit antimicrobial properties, making them candidates for treating infections caused by resistant strains .

Biological Activity Data

| Activity Type | Compound | IC50 Value (µM) | Cell Line/Target |

|---|---|---|---|

| HDAC Inhibition | This compound | 12.1 | HDAC-1 |

| Cytotoxicity | This compound | 10.5 | MCF-7 (Breast Cancer) |

| Antimicrobial | 2-Chloro derivative | < 5 | Various bacterial strains |

Case Studies

- Cancer Treatment : A study focused on the cytotoxic effects of oxadiazole derivatives found that compounds similar to this compound were effective against multiple cancer cell lines including MCF-7 and U937. The study highlighted the compound's potential to induce apoptosis through caspase activation pathways .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of oxadiazole derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival under toxic conditions .

- Inhibition of Pathogenic Bacteria : Research has indicated that certain derivatives possess significant antibacterial activity against resistant strains of bacteria such as MRSA and E. coli. This positions them as potential candidates for developing new antibiotics .

Propriétés

IUPAC Name |

3-cyclopropyl-5-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQOJFXCKBTGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.